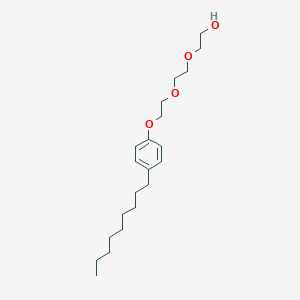

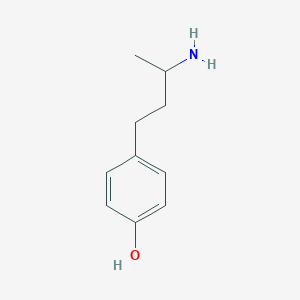

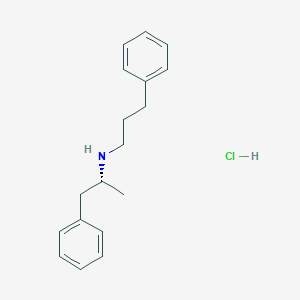

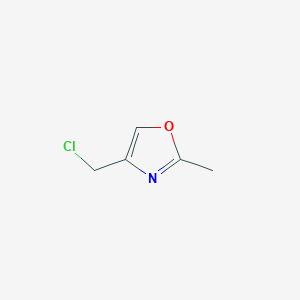

4-(Chloromethyl)-2-methyl-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Chloromethyl)-2-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C5H6ClNO and its molecular weight is 131.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactivity

A foundational application of 4-(Chloromethyl)-2-methyl-1,3-oxazole in scientific research lies in its utility for the synthesis of halogenated oxazoles, demonstrating high regioselectivity and moderate to good yields. This compound serves as a reactive scaffold for further chemical modifications, such as substitutions to create a variety of functionalized oxazoles. Notably, its reactivity has facilitated the efficient synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles through direct halogenation under mild conditions, highlighting its significance in organic synthesis and chemical research (Yamane, Mitsudera, & Shundoh, 2004). Additionally, the chloromethyl analogue is pivotal in generating diverse 2-substituted (alkylamino-, alkylthio-, alkoxy-) methyl oxazoles, underscoring its versatility for synthetic elaboration at the 2-position of the oxazole ring (Patil & Luzzio, 2016).

Mechanistic Studies and Ligand Design

Further research into this compound explores its role in mechanistic studies and the development of new synthetic methodologies. Investigations into the addition reactions of lithiated oxazoles have provided insights into stereoselective formations and the impact of chloromethyl groups on reaction outcomes, offering a deeper understanding of reaction mechanisms in organic chemistry (Capriati, Degennaro, Florio, & Luisi, 2002). Moreover, its application extends to the field of coordination chemistry, where oxazole ligands, including derivatives of this compound, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These applications underscore the compound's utility in designing versatile ligands for catalysis and synthetic chemistry (Gómez, Muller, & Rocamora, 1999).

Advanced Material Synthesis

This compound's reactivity profile makes it a valuable intermediate in the synthesis of materials with potential applications in electronics and photonics. Its ability to undergo various substitution reactions enables the development of oxazole-based materials with specific electronic properties, contributing to advances in materials science and engineering (Beccalli, Clerici, & Gelmi, 1999).

作用機序

Target of Action

Similar compounds, such as 2’-fluoro-4’-chloromethyl-cytidine triphosphate, have been found to inhibit the replication of respiratory syncytial virus (rsv) by targeting the viral rna polymerase .

Mode of Action

In these reactions, the compound could potentially replace a hydrogen atom in the target molecule, leading to changes in the target’s structure and function .

Biochemical Pathways

It’s worth noting that metabolic pathways are a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The compound could potentially interfere with these reactions, affecting the overall pathway and its downstream effects.

Pharmacokinetics

A related compound, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is reported to have high gastrointestinal absorption, indicating good bioavailability .

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)-2-methyl-1,3-oxazole could be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes. For instance, certain reactions, such as free radical bromination, require specific conditions like heat or ultraviolet light . Additionally, the compound’s stability and reactivity could be affected by storage conditions and exposure to air or moisture .

特性

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSQXKLNZCIOKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617073 |

Source

|

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141399-53-3 |

Source

|

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B136007.png)